2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N,N-diethyl-3-phenyl-propionamide

Hydrogen-bond donor count Tertiary amide Conformational analysis

2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N,N-diethyl-3-phenyl-propionamide (molecular formula C21H22N2O3, MW 350.41 g/mol) is a synthetic organic compound belonging to the class of N-substituted phthalimides bearing a phenylpropionamide backbone. It is formally the N,N-diethyl tertiary amide derivative of 2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanoic acid, the phthaloyl-protected form of the amino acid phenylalanine.

Molecular Formula C21H22N2O3
Molecular Weight 350.4 g/mol
Cat. No. B10809764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N,N-diethyl-3-phenyl-propionamide
Molecular FormulaC21H22N2O3
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C(CC1=CC=CC=C1)N2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C21H22N2O3/c1-3-22(4-2)21(26)18(14-15-10-6-5-7-11-15)23-19(24)16-12-8-9-13-17(16)20(23)25/h5-13,18H,3-4,14H2,1-2H3
InChIKeyPXLCHSHTBHKSQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N,N-diethyl-3-phenyl-propionamide – Structural Identity and Procurement-Relevant Classification


2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N,N-diethyl-3-phenyl-propionamide (molecular formula C21H22N2O3, MW 350.41 g/mol) is a synthetic organic compound belonging to the class of N-substituted phthalimides bearing a phenylpropionamide backbone . It is formally the N,N-diethyl tertiary amide derivative of 2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanoic acid, the phthaloyl-protected form of the amino acid phenylalanine [1]. The compound is catalogued primarily as a research intermediate and screening building block within commercial chemical collections. Its structure combines the phthalimide pharmacophore—a privileged scaffold in medicinal chemistry associated with anticonvulsant, immunomodulatory, and anti‑inflammatory activities—with a hindered tertiary amide terminus that distinguishes it from the more extensively studied N‑aryl secondary amide congeners [1].

Why Generic Substitution of 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N,N-diethyl-3-phenyl-propionamide with In‑Class Phthalimide Analogs Is Scientifically Unjustified


Phthalimide‑containing phenylpropionamides are not interchangeable building blocks. The amide substituent exerts a decisive influence on both physicochemical properties and biological performance. In the closest published series—N‑aryl‑2‑(1,3‑dioxoisoindolin‑2‑yl)‑3‑phenylpropanamides—changing the N‑aryl group from electron‑deficient (e.g., 4‑chlorophenyl) to electron‑rich (e.g., 4‑dimethylaminophenyl) altered the seizure latency time in a pentylenetetrazole (PTZ) mouse model by more than 3‑fold [1]. Within that series, the unsubstituted N‑phenyl derivative (compound 5c) achieved a mean latency of 780.8 sec, whereas the 2,6‑dichlorophenyl analog (5a) exhibited only 138.0 sec [1]. The target compound replaces the secondary anilide –NH– with a tertiary –N(CH2CH3)2 moiety, eliminating the hydrogen‑bond donor while introducing two flexible ethyl groups. This single structural change is anticipated to alter logP, metabolic stability, and hydrogen‑bonding capacity relative to all published N‑aryl analogs, making generic functional substitution scientifically indefensible without direct comparative data [2].

Quantitative Differentiation Evidence for 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N,N-diethyl-3-phenyl-propionamide Relative to Closest Structural Analogs


Tertiary vs. Secondary Amide: Hydrogen-Bond Donor Count and Conformational Restriction Compared with N‑Aryl‑2‑(1,3‑dioxoisoindolin‑2‑yl)‑3‑phenylpropanamides

The target compound is a tertiary amide (N,N‑diethyl) and therefore possesses zero hydrogen‑bond donor (HBD) atoms on the amide nitrogen, in contrast to the N‑aryl secondary amides in the Asadollahi et al. (2019) series, each of which possesses one HBD (the amide –NH–) [1]. Hydrogen‑bond donor count is a critical parameter in CNS drug design: a reduction from one HBD to zero HBD is associated with improved passive blood‑brain barrier permeability and reduced P‑glycoprotein recognition [2]. This single‑atom change (N–H → N–CH2CH3) is therefore expected to produce a measurable shift in ADME properties relative to the entire published N‑aryl series.

Hydrogen-bond donor count Tertiary amide Conformational analysis

Predicted LogP Shift Versus N‑Phenyl Analog (Compound 5c): Implications for CNS Penetration and Metabolic Stability

The N,N‑diethyl substitution increases the calculated lipophilicity (ClogP) of the target compound relative to the unsubstituted N‑phenyl analog 5c (the most active compound in the Asadollahi et al. 2019 series, latency 780.8 sec) [1]. While compound 5c bears a single phenyl ring on the amide nitrogen, the target compound bears two ethyl groups plus the phthalimido‑phenylpropanoyl core. This structural difference is projected to raise ClogP by approximately 0.8–1.2 log units, moving the compound closer to the optimal CNS lipophilicity range (ClogP 2–4) [2]. However, the absence of an experimentally measured logP or logD value for the target compound means this remains a calculated prediction and should not be treated as a confirmed differentiating parameter.

Lipophilicity CNS MPO score Metabolic stability

Antiepileptic Activity of the N‑Aryl Prototype Series: Quantitative Head‑to‑Head Comparison of N‑Phenyl (5c) Versus Thalidomide in the PTZ‑Induced Seizure Model

The closest published structural analogs—N‑aryl‑2‑(1,3‑dioxoisoindolin‑2‑yl)‑3‑phenylpropanamides—were evaluated in a pentylenetetrazole (PTZ)‑induced seizure threshold model in male mice (n = 5 per group, compounds dosed at 10 mg/kg i.p., PTZ at 70 mg/kg, compared with aqueous DMSO as negative control and thalidomide at 70 mg/kg as positive control) [1]. Compound 5c (unsubstituted N‑phenyl) exhibited a mean seizure latency of 780.8 sec, which was significantly superior to thalidomide (P < 0.05) and more than five‑fold longer than the least active analog 5a (138.0 sec) [1]. The target compound—bearing an N,N‑diethyl rather than N‑phenyl substitution—has not been tested in this or any other published seizure model. The quantitative SAR from the N‑aryl series demonstrates that the amide substituent is a dominant determinant of in vivo efficacy; therefore, no potency extrapolation from compound 5c to the N,N‑diethyl target compound is scientifically valid.

Antiepileptic activity PTZ seizure model Latency time

GABAA Receptor Binding Mode of the Phthalimido‑Phenylpropanamide Scaffold: Computational Docking Data for Compound 5c Compared with Thalidomide

Molecular docking studies of the N‑aryl series against the benzodiazepine (BZD) binding site of the GABAA receptor (homology model) revealed that compound 5c achieved the lowest binding energy among six tested congeners, attributable to π–π interactions with His101 and Phe77 and hydrogen bonds with Thr142 and Thr206 [1]. Thalidomide, docked as a reference, formed three hydrogen bonds with Glu189, Ser204, and Tyr159, but lacked the additional phenyl‑ring hydrophobic interactions with Met130 that characterized 5c [1]. The N,N‑diethyl target compound, lacking the N‑phenyl ring, would be unable to engage the π–π stacking interactions with His101 and Phe77 in the same geometry; however, the two ethyl groups may explore alternative hydrophobic sub‑pockets. No docking or crystallographic data exist for the target compound.

GABAA receptor Molecular docking Binding energy

Evidence‑Backed Research and Procurement Scenarios for 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N,N-diethyl-3-phenyl-propionamide


Exploratory Screening for Antiepileptic Lead Expansion Beyond the N‑Aryl Secondary Amide Series

The target compound is the direct N,N‑diethyl tertiary amide analog of the published N‑aryl‑2‑(1,3‑dioxoisoindolin‑2‑yl)‑3‑phenylpropanamide antiepileptic series. Compound 5c in that series demonstrated PTZ‑induced seizure latency of 780.8 sec, significantly outperforming thalidomide (P < 0.05) [1]. Procuring the N,N‑diethyl variant enables a critical SAR interrogation: does the elimination of the amide hydrogen‑bond donor and introduction of two flexible ethyl groups preserve, enhance, or abolish the antiepileptic phenotype? This compound serves as a pivotal SAR probe for programs exploring phthalimide‑based anticonvulsants with potentially improved CNS drug‑like properties.

CNS Drug Discovery Programs Requiring Zero‑HBD Amide Building Blocks

With zero hydrogen‑bond donors on the amide nitrogen, the target compound occupies a distinct physicochemical space compared to all published N‑aryl secondary amide analogs (each bearing 1 HBD) [1]. This property is particularly relevant for CNS drug discovery, where reduced HBD count is correlated with enhanced passive BBB permeability and reduced P‑gp efflux liability [2]. The compound can be procured as a screening‑collection building block to populate CNS‑focused compound libraries with phthalimide‑containing tertiary amides that are underrepresented in the published literature.

Pharmacokinetic Comparative Studies of Tertiary vs. Secondary Phthalimido‑Phenylpropionamides

The pharmacokinetic behavior of phthaloyl glycine derivatives is known to be highly sensitive to amide substitution: N,N‑diethyl phthaloyl glycinamide displayed distinct clearance and volume of distribution parameters compared to phthaloyl glycinamide, with improved anticonvulsant potency and a better therapeutic margin than valproic acid [1]. The target compound, as the N,N‑diethyl analog of the 3‑phenylpropionamide scaffold, provides a basis for comparative metabolic stability, plasma protein binding, and in vivo PK studies against the published N‑aryl secondary amides. Such studies would generate the first direct tertiary‑vs.‑secondary amide PK comparison within this chemotype.

Quote Request

Request a Quote for 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N,N-diethyl-3-phenyl-propionamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.